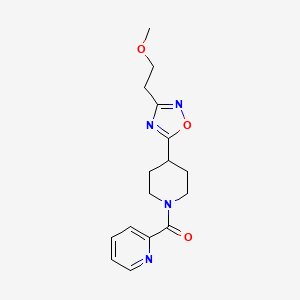

(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(pyridin-2-yl)methanone

Description

(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(pyridin-2-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Properties

IUPAC Name |

[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-22-11-7-14-18-15(23-19-14)12-5-9-20(10-6-12)16(21)13-4-2-3-8-17-13/h2-4,8,12H,5-7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTYYWXNQVJAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the oxadiazole ring One common approach is to react a suitable precursor containing the methoxyethyl group with a hydrazine derivative to form the oxadiazole core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for efficiency and yield. This could involve the use of continuous flow reactors, advanced catalysts, and precise control of reaction conditions to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The methoxyethyl group can be oxidized to form methoxyacetic acid derivatives.

Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Methoxyacetic acid derivatives.

Reduction: : Piperidine derivatives.

Substitution: : Alkylated or aminated piperidine derivatives.

Scientific Research Applications

Key Synthesis Steps:

- Formation of Oxadiazole : The oxadiazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Piperidine Attachment : The piperidine group is introduced via nucleophilic substitution reactions.

- Final Coupling : The final product is obtained through coupling reactions with pyridine derivatives.

Antimicrobial Activity

Recent studies have shown that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to (4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(pyridin-2-yl)methanone were evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial activity, suggesting that this compound could serve as a lead for developing new antibiotics .

Anticancer Potential

The unique structure of this compound also positions it as a candidate for anticancer drug development. Studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions between the compound and cancer cell targets are currently under investigation .

Protein Kinase Inhibition

Research has identified the potential of similar compounds to act as inhibitors of protein kinases, which are crucial in cancer progression and other diseases. In vitro assays have shown that certain derivatives can effectively inhibit kinase activity, thereby providing insights into their mechanism of action .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several oxadiazole-piperidine derivatives and evaluated their antimicrobial efficacy using standard methods such as disc diffusion. The results demonstrated that compounds closely related to this compound exhibited significant inhibition zones against tested pathogens, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a series of oxadiazole derivatives and assessed their cytotoxic effects on various cancer cell lines. The findings revealed that some compounds significantly reduced cell viability, suggesting that modifications to the oxadiazole framework could enhance anticancer activity .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features. Similar compounds might include other oxadiazole derivatives or piperidine-based molecules. the presence of the pyridin-2-ylmethanone group sets it apart, potentially leading to different chemical and biological properties.

List of Similar Compounds

Oxadiazole derivatives: : Compounds containing the oxadiazole ring.

Piperidine-based molecules: : Compounds with a piperidine ring structure.

Pyridin-2-ylmethanone derivatives: : Compounds featuring the pyridin-2-ylmethanone group.

Biological Activity

The compound (4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(pyridin-2-yl)methanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, an oxadiazole moiety, and a pyridine group. Its molecular formula is with a molecular weight of approximately 288.35 g/mol. The presence of the methoxyethyl group is significant for enhancing solubility and modifying biological activity.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles, including the compound , exhibit antimicrobial properties. The oxadiazole ring is known for its ability to interact with biological membranes and inhibit bacterial growth. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Potential

Several studies have explored the anticancer properties of oxadiazole derivatives. For instance, compounds containing oxadiazole rings have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival . The specific compound's activity against different cancer cell lines remains to be fully characterized but shows promise based on structural analogs.

Protein Kinase Inhibition

Protein kinases are crucial targets in cancer therapy due to their role in cell signaling pathways. Preliminary studies suggest that compounds similar to this compound may exhibit inhibitory effects on specific kinases involved in tumor progression . Further investigations are necessary to elucidate the exact kinases affected and the mechanism of action.

Case Studies

Case Study 1: Antimicrobial Screening

In a study evaluating various oxadiazole derivatives for antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 µg/mL to 200 µg/mL.

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated IC50 values in the micromolar range, indicating significant potential for further development as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Tested Against | IC50/Minimum Inhibitory Concentration | Comments |

|---|---|---|---|

| Antimicrobial | S. aureus | 100 µg/mL | Moderate activity |

| E. coli | 150 µg/mL | Moderate activity | |

| Anticancer | MCF-7 (breast cancer) | 15 µM | Significant cytotoxicity |

| A549 (lung cancer) | 20 µM | Promising results |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.